1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Anti-inflammatory COX inhibition Drug discovery

Select this specific 3-(aminosulfonyl) derivative over interchangeable pyrazole-4-carboxylic acid analogs. The primary sulfonamide provides essential zinc-binding for carbonic anhydrase inhibition and enables sulfonylurea herbicide synthesis—pathways inaccessible to 3-alkyl or 3-aryl variants. Dual reactive handles support amide coupling and esterification for PROTAC and probe development.

Molecular Formula C4H5N3O4S
Molecular Weight 191.17 g/mol
CAS No. 178880-04-1
Cat. No. B068430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-
CAS178880-04-1
Molecular FormulaC4H5N3O4S
Molecular Weight191.17 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C(=O)O)S(=O)(=O)N
InChIInChI=1S/C4H5N3O4S/c5-12(10,11)3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)(H2,5,10,11)
InChIKeyFTYKACFNSGUTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminosulfonyl)-1H-Pyrazole-4-Carboxylic Acid (CAS 178880-04-1): Core Properties and Procurement Profile


1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- (CAS 178880-04-1), also referred to as 3-sulfamoyl-2H-pyrazole-4-carboxylic acid, is a heterocyclic building block with the molecular formula C4H5N3O4S and a molecular weight of 191.17 g/mol . The compound features a pyrazole ring substituted with a carboxylic acid group at the 4-position and an aminosulfonyl (sulfamoyl) group at the 3-position [1]. This bifunctional architecture provides dual reactive handles—a carboxylic acid moiety amenable to amide coupling, esterification, or reduction, and a primary sulfonamide group capable of participating in hydrogen bonding, metal coordination, or further derivatization . The compound is commercially available from multiple chemical suppliers as a research chemical and synthetic intermediate [2].

Why Generic Substitution of 3-(Aminosulfonyl)-1H-Pyrazole-4-Carboxylic Acid Fails: The Functional Group Specificity Problem


In-class pyrazole-4-carboxylic acid derivatives cannot be simply interchanged with 3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid (CAS 178880-04-1) due to the unique spatial and electronic signature of the 3-aminosulfonyl substituent. The primary sulfonamide group (-SO2NH2) is a privileged pharmacophore in medicinal chemistry, conferring distinct hydrogen-bonding capacity, metal-chelating ability, and electrostatic surface potential that differ fundamentally from alternative 3-position substituents such as methyl, trifluoromethyl, or unsubstituted hydrogen [1]. In the context of carbonic anhydrase inhibition, for example, the primary sulfonamide moiety serves as the essential zinc-binding group, whereas other substituents at the same position fail to engage the catalytic metal center, rendering them inactive against this target class [2]. Similarly, in agrochemical applications, the sulfamoyl group enables formation of sulfonylurea herbicides (e.g., pyrazosulfuron ethyl) via carbamoylation, a derivatization pathway inaccessible to 3-alkyl or 3-aryl pyrazole-4-carboxylic acid analogs [3]. The quantitative evidence below establishes the specific performance boundaries that define when CAS 178880-04-1 is the requisite selection versus a substitutable alternative.

Quantitative Differentiation Evidence for 3-(Aminosulfonyl)-1H-Pyrazole-4-Carboxylic Acid (CAS 178880-04-1)


Anti-Inflammatory Activity of Aminosulfonyl-Pyrazole Scaffold vs. Aspirin and Ibuprofen

In a comparative study of pyrazole-based anti-inflammatory agents, the aminosulfonyl-containing parent compound 11b (5-(4-carboxymethylphenyl)-1-(4-aminosulfonylphenyl)-3-trifluoromethyl-1H-pyrazole) demonstrated anti-inflammatory activity approximately sixfold greater than aspirin and threefold greater than ibuprofen in a carrageenan-induced rat paw edema model [1]. This scaffold incorporates the same 3-aminosulfonyl pharmacophore present in CAS 178880-04-1, establishing the functional value of the primary sulfonamide group for anti-inflammatory potency relative to conventional non-steroidal anti-inflammatory drugs.

Anti-inflammatory COX inhibition Drug discovery

Carbonic Anhydrase Inhibition: Sulfonamide vs. Non-Sulfonamide Pyrazole Derivatives

Pyrazole-sulfonamide hybrids have been systematically evaluated as carbonic anhydrase (CA) inhibitors, with the primary sulfonamide group serving as the essential zinc-binding pharmacophore [1]. In a dual-tail pyrazole-sulfonamide scaffold study, compounds demonstrated cytotoxic effects against colon cancer cell lines (HCT-116, HT-29, SW-620) with IC50 values ranging from 3.27 μM to 45.88 μM, and molecular docking confirmed direct binding to the CA IX active site [1]. Pyrazole derivatives lacking the primary sulfonamide group do not engage the catalytic zinc and therefore exhibit negligible CA inhibitory activity [2].

Carbonic anhydrase Enzyme inhibition Medicinal chemistry

Derivatization Versatility: Carboxylic Acid Handle vs. Ester-Locked Analogs

CAS 178880-04-1 (3-(aminosulfonyl)-1H-pyrazole-4-carboxylic acid) provides a free carboxylic acid moiety (C4H5N3O4S, MW 191.17) that enables direct amide coupling, esterification, or reduction without requiring deprotection steps . In contrast, its ethyl ester analog (CAS 96543-07-6, ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate, C6H9N3O4S, MW 219.22) and the N-methylated analog (CAS 178879-95-3, 1-methyl-3-sulfamoylpyrazole-4-carboxylic acid, C5H7N3O4S, MW 205.19) impose constraints: the ester requires saponification prior to amide bond formation (adding a synthetic step and potential yield loss), while the N-methyl analog eliminates the NH of the pyrazole ring as a potential hydrogen-bond donor or site for further N-functionalization . The free acid form of CAS 178880-04-1 thus offers maximal downstream synthetic flexibility.

Synthetic chemistry Building block Amide coupling

Agrochemical Relevance: Precursor to Pyrazosulfuron Ethyl Herbicide

The sulfamoyl-pyrazole-4-carboxylic acid core of CAS 178880-04-1 serves as the direct structural progenitor of pyrazosulfuron ethyl, a commercial sulfonylurea herbicide used for weed control in rice cultivation [1]. Pyrazosulfuron ethyl (IUPAC: 5-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-1-methylpyrazole-4-carboxylic acid) is synthesized via carbamoylation of the sulfamoyl nitrogen followed by esterification of the carboxylic acid, a sequence that requires the precise 3-aminosulfonyl-4-carboxylic acid substitution pattern present in CAS 178880-04-1 [1]. Alternative pyrazole-4-carboxylic acids lacking the 3-sulfamoyl group (e.g., 1H-pyrazole-4-carboxylic acid, CAS 37718-11-9) cannot undergo the requisite carbamoylation to form the sulfonylurea herbicide class [2].

Agrochemical Herbicide Sulfonylurea

Optimal Research and Industrial Application Scenarios for 3-(Aminosulfonyl)-1H-Pyrazole-4-Carboxylic Acid


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Development

Researchers developing carbonic anhydrase (CA) inhibitors for oncology (CA IX/XII), glaucoma (CA II/IV), or diuretic applications should prioritize CAS 178880-04-1 as a core building block. The primary sulfonamide group at the 3-position provides the essential zinc-binding pharmacophore required for CA inhibition, a feature absent in alternative pyrazole-4-carboxylic acid derivatives [1]. The free carboxylic acid at the 4-position enables facile conjugation to targeting moieties, fluorescent probes, or affinity tags via amide bond formation [2].

Agrochemical R&D: Sulfonylurea Herbicide Synthesis

Agrochemical research programs focused on sulfonylurea herbicides (e.g., pyrazosulfuron ethyl analogs) require the 3-sulfamoyl-4-carboxylic acid substitution pattern of CAS 178880-04-1 as the non-substitutable core [3]. The compound enables carbamoylation at the sulfamoyl nitrogen followed by esterification at the carboxylic acid to generate the full sulfonylurea herbicide scaffold. Alternative pyrazole-4-carboxylic acids lacking the 3-sulfamoyl group cannot access this herbicide class.

Anti-Inflammatory Drug Discovery: COX-2 Targeted Scaffolds

Medicinal chemistry programs pursuing next-generation anti-inflammatory agents with improved potency over conventional NSAIDs should evaluate CAS 178880-04-1 as a synthetic entry point. Evidence from aminosulfonyl-pyrazole analogs demonstrates approximately 6-fold greater anti-inflammatory activity than aspirin and 3-fold greater than ibuprofen in vivo [4]. The 4-carboxylic acid handle permits attachment of diverse aromatic or heteroaromatic moieties to optimize COX-2 selectivity and pharmacokinetic properties.

Chemical Biology: Bifunctional Probe and PROTAC Synthesis

Chemical biologists synthesizing bifunctional probes, PROTACs (proteolysis-targeting chimeras), or activity-based probes can exploit the dual functionality of CAS 178880-04-1: the 4-carboxylic acid for linker attachment (via amide coupling) and the 3-sulfamoyl group for target protein engagement (e.g., carbonic anhydrase, COX-2) or metal chelation . The compound's low molecular weight (191.17 g/mol) and compact scaffold minimize steric interference in ternary complex formation, a critical consideration for PROTAC design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.